molecular formula C9H10Cl2O2 B1305075 2-Chloro-1-(chloromethyl)-3,4-dimethoxybenzene CAS No. 93983-14-3

2-Chloro-1-(chloromethyl)-3,4-dimethoxybenzene

Cat. No.: B1305075
CAS No.: 93983-14-3
M. Wt: 221.08 g/mol
InChI Key: ZRCXRIHUKHLNFX-UHFFFAOYSA-N
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Description

2-Chloro-1-(chloromethyl)-3,4-dimethoxybenzene is an organic compound with the molecular formula C9H10Cl2O2 It is a derivative of benzene, where two chlorine atoms and two methoxy groups are substituted on the benzene ring

Scientific Research Applications

2-Chloro-1-(chloromethyl)-3,4-dimethoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(chloromethyl)-3,4-dimethoxybenzene typically involves the chloromethylation of 3,4-dimethoxytoluene. The reaction is carried out using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction conditions generally include:

    Temperature: 0-5°C

    Solvent: Dichloromethane or chloroform

    Catalyst: Zinc chloride

    Reagents: Formaldehyde and hydrochloric acid

The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the aromatic ring to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also enhances safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(chloromethyl)-3,4-dimethoxybenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the chlorine atoms, forming 3,4-dimethoxytoluene.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile, products such as 2-amino-1-(chloromethyl)-3,4-dimethoxybenzene or 2-thio-1-(chloromethyl)-3,4-dimethoxybenzene can be formed.

    Oxidation: Products like 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

    Reduction: 3,4-Dimethoxytoluene.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(chloromethyl)-3,4-dimethoxybenzene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in organic synthesis to create complex molecules. The methoxy groups also influence the compound’s reactivity by donating electron density to the aromatic ring, making it more susceptible to electrophilic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(chloromethyl)-4,5-dimethoxybenzene
  • 2-Chloro-1-(chloromethyl)-3,4-dimethoxybenzene
  • 2-Chloro-1-(chloromethyl)-3,5-dimethoxybenzene

Uniqueness

This compound is unique due to the specific positioning of its substituents. The 3,4-dimethoxy substitution pattern provides distinct electronic and steric properties, influencing its reactivity and interactions with other molecules. This makes it a valuable compound in the synthesis of specific organic molecules and pharmaceuticals.

Properties

IUPAC Name

2-chloro-1-(chloromethyl)-3,4-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O2/c1-12-7-4-3-6(5-10)8(11)9(7)13-2/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRCXRIHUKHLNFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CCl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80240169
Record name 2-Chloro-1-(chloromethyl)-3,4-dimethoxybenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93983-14-3
Record name 2-Chloro-1-(chloromethyl)-3,4-dimethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93983-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-(chloromethyl)-3,4-dimethoxybenzene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-1-(chloromethyl)-3,4-dimethoxybenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-1-(chloromethyl)-3,4-dimethoxybenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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